5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-propyl-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-propyl-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-propyl-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-propyl-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-propyl-2,3-dihydro-1H-pyrrol-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-propyl-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-fluorophenyl)-2,3-dihydro-1H-pyrrol-3-one
- 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-hexyl-2,3-dihydro-1H-pyrrol-3-one
Uniqueness
Compared to similar compounds, 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-propyl-2,3-dihydro-1H-pyrrol-3-one may exhibit unique properties due to the presence of the propyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H16N4O |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-propyl-2H-pyrrol-3-ol |
InChI |
InChI=1S/C14H16N4O/c1-2-7-18-8-11(19)12(13(18)15)14-16-9-5-3-4-6-10(9)17-14/h3-6,15,19H,2,7-8H2,1H3,(H,16,17) |
InChI Key |
JJVXVKIAOCRMQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O |
Origin of Product |
United States |
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